molecular formula C18H18O4S B1331198 Bis(4-allyloxyphenyl)sulfone CAS No. 41481-63-4

Bis(4-allyloxyphenyl)sulfone

Cat. No. B1331198
CAS RN: 41481-63-4
M. Wt: 330.4 g/mol
InChI Key: JUNVYDTYJZSTKY-UHFFFAOYSA-N
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Description

Bis(4-allyloxyphenyl)sulfone, also known as BAPS, is a synthetic organic compound that is widely used in the laboratory as a reagent for various applications. It is a white, crystalline solid with a melting point of 110-120 °C and a boiling point of 250-260 °C. BAPS is a versatile reagent that can be used to synthesize a wide variety of organic compounds, including polymers, pharmaceuticals, and agrochemicals. In addition, BAPS has been used in a variety of scientific research applications, including biochemical and physiological studies.

Scientific Research Applications

Microwave-Assisted Synthesis

Bis(4-allyloxyphenyl) sulfone is utilized in microwave-assisted solvent-free Claisen rearrangement. This process, which takes only 5 minutes under microwave irradiation, results in high yields of bis(3-allyl-4-hydroxyphenyl) sulfone, a compound used in industry as a color developer for heat- or pressure-sensitive recording (Yamamoto et al., 2003).

Fuel Cell Applications

Bis(4-allyloxyphenyl) sulfone is integral in synthesizing sulfonated block copolymers with fluorenyl groups, which have promising applications in fuel cells. These polymers exhibit high proton conductivity and improved mechanical properties, making them suitable for fuel-cell applications (Bae et al., 2009).

Electronic Transport in Poly(azomethine Sulfone)s

In the field of electronic transport, bis(4-allyloxyphenyl) sulfone is used in the synthesis of poly(azomethine sulfone)s. These polymers demonstrate semiconducting properties and are studied for their potential in electronic transport applications (Rusu et al., 2007).

Sulfonated Polyimides Synthesis

The compound is also used in synthesizing sulfonated polyimides, showing high proton conductivity and water stability. These properties make them ideal for use in high-performance materials, particularly in fuel cell membranes (Chen et al., 2007).

Nanofiltration Membranes

In water treatment, bis(4-allyloxyphenyl) sulfone contributes to the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes are used for treating dye solutions, showing improved water flux and dye rejection capabilities (Liu et al., 2012).

Flame Retardant Applications

Additionally, it is used in the preparation of flame retardant bis(4-allyloxy-3,5-dibromophenyl) sulfone, a compound with potential applications in materials requiring high flame resistance (Hui & Lan-ying, 2007).

Proton Exchange Membranes

for Fuel CellsProton exchange membranes for fuel cells also benefit from the use of bis(4-allyloxyphenyl) sulfone. These membranes, made from sulfonated poly(ether sulfone)s, show excellent proton conductivity and stability, vital for efficient fuel cell operation (Matsumoto et al., 2009).

Proton Transport in Multi-Sulfonated Poly(ether sulfone)s

Innovative applications in proton transport are also seen with bis(4-allyloxyphenyl) sulfone. Multi-sulfonated poly(ether sulfone)s, synthesized using this compound, show high efficiency in proton transport, which is essential for the advancement of fuel cell technologies (Lim et al., 2014).

properties

IUPAC Name

1-prop-2-enoxy-4-(4-prop-2-enoxyphenyl)sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4S/c1-3-13-21-15-5-9-17(10-6-15)23(19,20)18-11-7-16(8-12-18)22-14-4-2/h3-12H,1-2,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNVYDTYJZSTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70961750
Record name 1,1'-Sulfonylbis{4-[(prop-2-en-1-yl)oxy]benzene}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41481-63-4
Record name 41481-63-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85530
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Sulfonylbis{4-[(prop-2-en-1-yl)oxy]benzene}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A flask was charged with 150 parts of water, 150 parts of toluene, 12 parts of caustic soda, and 25 parts of 4,4'-sulfonyldiphenol, and the resulting mixture was dissolved completely to form a solution. To this solution were added 1 part of trioctylmethylammonium chloride (a phase transfer catalyst) and then 36.3 parts of allyl bromide. The resulting solution was reacted at 50° to 60° C. for 15 hours, and toluene was steam-distilled to obtain pale yellow crystals. After filtration, the crystals were washed with 100 parts of methanol to obtain white crystals of bis(4-allyloxyphenyl) sulfone of formula (4). Yield: 30.5 parts (91.2%), m.p.: 143° to 146° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of using microwave irradiation for the Claisen rearrangement of bis(4-allyloxyphenyl)sulfone compared to conventional heating methods?

A1: The research paper demonstrates that utilizing microwave irradiation for the Claisen rearrangement of this compound offers significant advantages over traditional heating methods []. These advantages include:

  • Significantly reduced reaction time: Microwave irradiation enables the reaction to complete in just 5 minutes []. This contrasts sharply with conventional heating, which necessitates reaction times ranging from 2 to 30 hours []. This dramatic reduction in reaction time highlights the efficiency of microwave-assisted synthesis.
  • Solvent-free conditions: The microwave-assisted approach allows the reaction to proceed efficiently under solvent-free conditions []. This eliminates the need for potentially hazardous and environmentally unfriendly solvents, aligning with green chemistry principles.

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